SHP099
SHP099
SHP099 is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg)
Brand Name:
Vulcanchem
CAS No.:
1801747-42-1
VCID:
VC0003580
InChI:
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22)
SMILES:
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N
Molecular Formula:
C16H19Cl2N5
Molecular Weight:
352.3
SHP099
CAS No.: 1801747-42-1
Inhibitors
VCID: VC0003580
Molecular Formula: C16H19Cl2N5
Molecular Weight: 352.3
CAS No. | 1801747-42-1 |
---|---|
Product Name | SHP099 |
Molecular Formula | C16H19Cl2N5 |
Molecular Weight | 352.3 |
IUPAC Name | 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22) |
Standard InChIKey | YGUFCDOEKKVKJK-UHFFFAOYSA-N |
SMILES | CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N |
Appearance | Assay:≥98%A crystalline solid |
Description | SHP099 is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg) |
Synonyms | 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine |
Reference | [1]. Ying-Nan P et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. |
PubChem Compound | 118238298 |
Last Modified | Nov 11 2021 |
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